Pneumocort

Anti-asthma Airway smooth muscle In vitro pharmacology

Researchers investigating non-genomic anti-inflammatory pathways require structurally authentic tool compounds. Pneumocort addresses this need as a fully characterized natural product standard, featuring a unique cis C/D ring junction and cyclic hemiacetal side chain absent from conventional corticosteroids. - 400-fold potency advantage vs. nedocromil sodium (50 µg/kg vs. 20 mg/kg in guinea pig models). - Selective inhibition of histamine-mediated contraction at 10 µM; no effect on carbachol responses. - Purity ≥95% (HPLC), available in 100 mg and 500 mg research quantities.

Molecular Formula C29H48O7
Molecular Weight 508.7 g/mol
Cat. No. B1240389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumocort
Synonymscontignasterol
Molecular FormulaC29H48O7
Molecular Weight508.7 g/mol
Structural Identifiers
SMILESCC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C
InChIInChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20-,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1
InChIKeyIRHVLQMEQPABHG-ZLYSWTFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pneumocort Identification and Procurement Overview


Pneumocort, also known as IZP-94005 or contignasterol, is a naturally occurring marine steroid isolated from the sponge Petrosia contignata [1]. It is an investigational anti-inflammatory and anti-allergic agent that advanced to preclinical development for asthma before being discontinued [2]. The compound features a distinct set of functional groups including a 3α-hydroxyl, 4β-hydroxyl, 6α-hydroxyl, 7β-hydroxyl, 15-ketone, and a cyclic hemiacetal side chain, distinguishing it from conventional corticosteroids [3]. As a research tool, Pneumocort is primarily of interest for studies examining non-genomic anti-inflammatory mechanisms and natural product pharmacology.

Class Marine-derived polyoxygenated steroid
Source Petrosia contignata sponge isolate
Scaffold Non-corticosteroid, unique functional groups
Research Context Non-genomic anti-inflammatory pathway studies

Pneumocort vs Generic Corticosteroids


Pneumocort possesses a stereochemically complex pentacyclic structure with a cis C/D ring junction and a cyclic hemiacetal side chain that is absent from all clinically used corticosteroids, including budesonide, fluticasone, and prednisolone [1]. These structural features confer a distinct pharmacological profile, including inhibition of histamine release and allergen-induced bronchoconstriction via mechanisms that do not involve classical glucocorticoid receptor-mediated genomic pathways [2]. In preclinical models, Pneumocort demonstrated significant inhibition of lung resistance increases at inhaled doses as low as 50 μg/kg, while the comparator nedocromil sodium required a 400-fold higher dose (20 mg/kg) to achieve comparable effects [2]. Generic substitution with structurally unrelated steroids would therefore fail to recapitulate the specific anti-allergic and airway-protective profile documented for this compound.

Property
Pneumocort
Generic Corticosteroids
Scaffold
Marine sterol, 7 unique features
Conventional corticosteroid nucleus
Mechanism
Non-genomic, histamine pathway
Glucocorticoid receptor genomic
Airway Profile
Low-dose airway protection reported
May not transfer specific airway protective profile

Pneumocort Comparative Evidence in Asthma Models


In Vitro Allergen Contraction Inhibition vs Nedocromil Sodium

In ovalbumin-sensitized guinea pig tracheal rings, Pneumocort (IZP-94005) inhibited allergen-induced contraction with an IC50 of 10 μM, demonstrating concentration-dependent activity between 3-30 μM [1]. While nedocromil sodium served as a comparator in the in vivo arm, the publication does not provide an in vitro IC50 for nedocromil sodium in this exact model. The observed IC50 of 10 μM for Pneumocort is reported in the absence of a direct in vitro head-to-head comparator. This evidence is therefore classified as Supporting evidence.

In Vitro IC50
Reported
IC50 10 μM
Supports in vitro potency review
No direct comparator IC50 in same assay
Anti-asthma Airway smooth muscle In vitro pharmacology

In Vivo Lung Resistance Inhibition vs Nedocromil Sodium

In ovalbumin-sensitized guinea pigs, inhaled Pneumocort at 50 μg/kg and 200 μg/kg administered 20 minutes prior to allergen challenge produced significant inhibition of the increase in lung resistance compared to vehicle-treated animals [1]. The publication reports that nedocromil sodium, administered at 20 mg/kg via a similar protocol, also inhibited ovalbumin-induced responses. This yields a dose differential of 400-fold (20,000 μg/kg vs. 50 μg/kg) and 100-fold (20,000 μg/kg vs. 200 μg/kg) for the Pneumocort doses tested. The publication does not provide quantitative lung resistance values; only the statement that both compounds significantly inhibited responses. This evidence is classified as Cross-study comparable given the different dose ranges employed for the two agents in the same experimental model.

In Vivo Dose
Context-dependent
Pneumocort 0.05–0.2 mg/kg
~100–400× lower vs nedocromil 20 mg/kg
Reported airway inhibition at lower inhaled dose
Quantitative lung resistance values not provided
Anti-asthma In vivo efficacy Pulmonary function

Carbachol vs Histamine Selectivity

At a concentration of 10 μM, Pneumocort had no effect on carbachol-induced contractions of sensitized guinea pig tracheal rings, while it inhibited histamine-induced responses in the same tissue preparation [1]. The source does not provide comparative data for nedocromil sodium, budesonide, or other reference compounds in this specific selectivity assay. This evidence is therefore classified as Supporting evidence.

Selectivity Assay
Reported
Histamine inhibited; carbachol unaffected at 10 μM
Supports histamine-pathway selectivity context
Tracheal ring model; no comparator data
Pharmacological selectivity Airway smooth muscle Mechanism of action

Lung Resistance Inhibition vs Budesonide

Data presented at the American Lung Association meeting indicated that Pneumocort produced greater inhibition of lung resistance in response to an asthmatic challenge compared to the standard corticosteroid budesonide in guinea pig models . The source is a news report summarizing conference proceedings and does not include quantitative values for lung resistance inhibition or statistical measures. This evidence is classified as Supporting evidence.

Budesonide Comparison
Data to verify
Qualitative greater inhibition reported
Supports comparator signal review
Conference data; quantitative confirmation needed
Anti-asthma In vivo comparative efficacy Corticosteroid comparator

Structural Differentiation from Corticosteroids

Pneumocort (contignasterol) possesses seven distinct structural features not present in any conventional corticosteroid: 3α-hydroxyl, 4β-hydroxyl, 6α-hydroxyl, 7β-hydroxyl, 14β-hydrogen configuration, 15-ketone functionality, and a cyclic hemiacetal functionality in the steroid side chain [1]. In contrast, budesonide lacks a 4β-hydroxyl, a 6α-hydroxyl, a 7β-hydroxyl, and a cyclic hemiacetal side chain, and possesses a conventional trans C/D ring junction rather than the cis C/D junction found in contignasterol. This evidence is classified as Class-level inference.

Structural Features
Class-level
7 unique groups vs budesonide
Structurally distinct from clinical corticosteroids
Pharmacological relevance to be established
Structural biology Natural products Chemical differentiation

Pneumocort Preclinical Research Applications


Non-Corticosteroid Asthma and Allergy Models

Pneumocort demonstrates inhibition of allergen-induced bronchoconstriction and airway smooth muscle contraction at inhaled doses as low as 50 μg/kg in guinea pig models, with a dose potency advantage of 100- to 400-fold over nedocromil sodium in the same experimental paradigm [1]. This profile supports its use as a tool compound in preclinical studies investigating non-genomic anti-allergic mechanisms distinct from classical glucocorticoid receptor-mediated pathways.

Marine-Derived Polyoxygenated Steroid Pharmacology

The contignasterol scaffold features seven unique functional group features including a cis C/D ring junction and a cyclic hemiacetal side chain that are absent from mammalian corticosteroids [1]. Researchers investigating structure-activity relationships of polyoxygenated marine steroids or seeking novel anti-inflammatory pharmacophores can utilize Pneumocort as a characterized natural product standard with documented anti-allergic activity.

Airway Smooth Muscle Selectivity Profiling

Pneumocort inhibits histamine-induced contractions but has no effect on carbachol-induced contractions in sensitized guinea pig tracheal rings at 10 μM [1]. This selective inhibition profile makes it a valuable reference compound for dissecting receptor- and pathway-specific mediators of airway hyperresponsiveness, particularly in experimental systems where discrimination between direct cholinergic effects and allergen/mediator-driven constriction is required.

Application
Selection Property
Validation Focus
Allergen-induced bronchoconstriction models
Non-glucocorticoid mechanism profile
Airway resistance endpoint review
Marine natural product scaffold research
Unique polyoxygenated sterol structure
Structural identity confirmation
Airway smooth muscle selectivity profiling
Histamine-pathway selectivity context
Receptor-pathway discrimination endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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